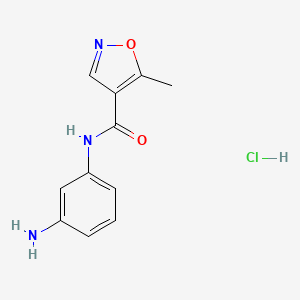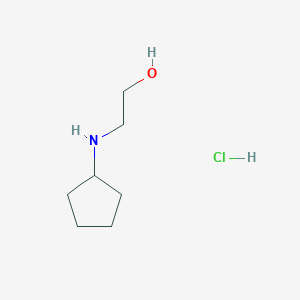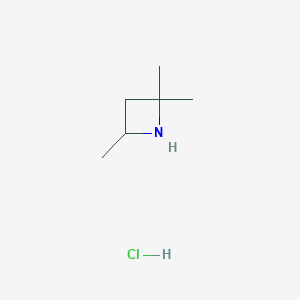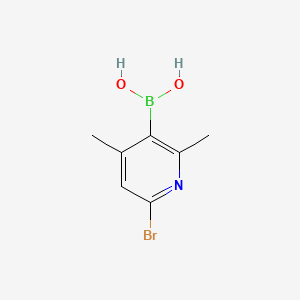
(6-溴-2,4-二甲基吡啶-3-基)硼酸
描述
“(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid” is an organic compound with the molecular formula C7H9BBrNO2 . It is a white to pale cream powder and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(Br)=NC(C)=C1B(O)O . This indicates that the molecule consists of a pyridine ring with bromine, boronic acid, and two methyl groups attached at different positions . Chemical Reactions Analysis
This compound is known to be involved in various chemical reactions. For instance, it has been used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines . It has also been used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds , and in cyanation for the synthesis of aromatic nitriles .Physical And Chemical Properties Analysis
This compound is a white to pale cream powder . It has a high purity, with an assay (HPLC) of ≥94.0% .科学研究应用
Medicinal Chemistry: Synthesis of Bioactive Molecules
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex molecules that can serve as potential pharmaceuticals .
Material Science: Organic Electronic Materials
This compound’s electronic properties make it suitable for use in the development of organic electronic materials. Its pyridine ring can be incorporated into larger conjugated systems, which are essential for creating organic semiconductors with high charge mobility .
Agrochemical Research: Pesticide Development
The boronic acid moiety of this compound is instrumental in creating new agrochemicals. By modifying the pyridine scaffold, researchers can develop novel pesticides with specific action mechanisms against various agricultural pests .
Chemical Biology: Molecular Probes
In chemical biology, 6-Bromo-2,4-dimethylpyridine-3-boronic acid can be used to design molecular probes. These probes can bind selectively to biological targets, aiding in the study of biological processes at the molecular level .
Catalysis: Ligand Synthesis
The compound is also used in the synthesis of ligands for catalysis. The boronic acid group can coordinate to metals, forming part of a catalytic system that can accelerate chemical reactions, such as carbon-carbon bond formation .
Polymer Chemistry: Functional Polymers
It serves as a monomer in the synthesis of functional polymers. The boronic acid group can react with various diols to form boronate esters, leading to polymers with unique properties like self-healing or responsiveness to external stimuli .
Analytical Chemistry: Chromatography
The compound can be used to modify surfaces in chromatography, improving the separation of analytes. Its ability to interact with various molecules makes it useful for tailoring stationary phases in chromatographic systems .
Environmental Science: Sensor Development
Lastly, 6-Bromo-2,4-dimethylpyridine-3-boronic acid can be utilized in the development of sensors for environmental monitoring. The boronic acid moiety can form reversible covalent bonds with saccharides, enabling the detection of sugars and other analytes in environmental samples .
安全和危害
属性
IUPAC Name |
(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXITYQLWOMIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660633 | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
CAS RN |
1072944-23-0 | |
| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



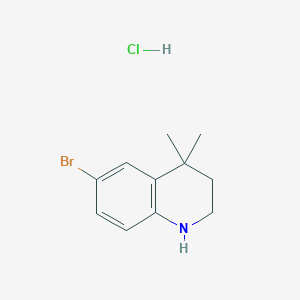
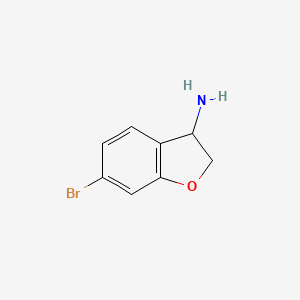
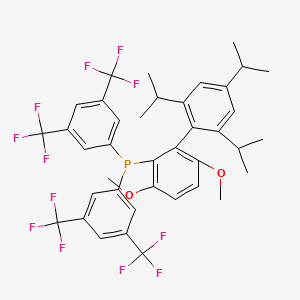
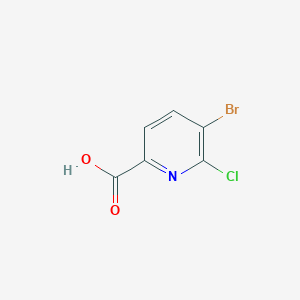
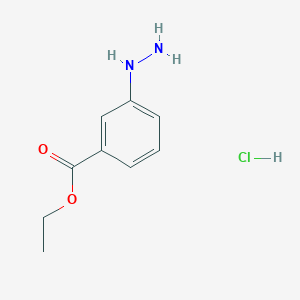
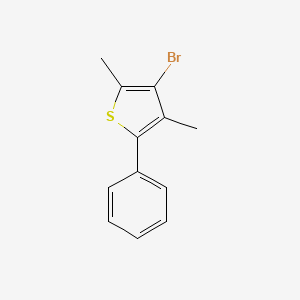
![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)
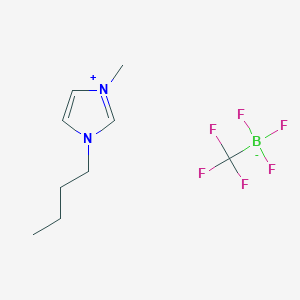
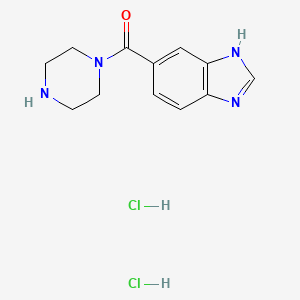
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
